molecular formula C20H28Cl3N3O B12754668 4-(1-Phenyl-2-(1-piperidinyl)ethyl)-3,4-dihydro-2H-pyrido(3,2-b)-1,4-oxazine 3HCl CAS No. 88810-09-7

4-(1-Phenyl-2-(1-piperidinyl)ethyl)-3,4-dihydro-2H-pyrido(3,2-b)-1,4-oxazine 3HCl

Cat. No.: B12754668
CAS No.: 88810-09-7
M. Wt: 432.8 g/mol
InChI Key: YLEKJTHQCJNTLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Phenyl-2-(1-piperidinyl)ethyl)-3,4-dihydro-2H-pyrido(3,2-b)-1,4-oxazine 3HCl is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Phenyl-2-(1-piperidinyl)ethyl)-3,4-dihydro-2H-pyrido(3,2-b)-1,4-oxazine 3HCl typically involves a multi-step process. One common method involves the reaction of aniline with diethyl acetylenedicarboxylate and 4-anisaldehyde in the presence of citric acid as a catalyst. This reaction is carried out in an ethanolic solution under ultrasound irradiation, leading to the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-(1-Phenyl-2-(1-piperidinyl)ethyl)-3,4-dihydro-2H-pyrido(3,2-b)-1,4-oxazine 3HCl can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions can lead to a wide range of products, depending on the nature of the substituent introduced.

Scientific Research Applications

4-(1-Phenyl-2-(1-piperidinyl)ethyl)-3,4-dihydro-2H-pyrido(3,2-b)-1,4-oxazine 3HCl has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(1-Phenyl-2-(1-piperidinyl)ethyl)-3,4-dihydro-2H-pyrido(3,2-b)-1,4-oxazine 3HCl involves its interaction with specific molecular targets and pathways within cells. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-(1-Phenyl-2-(1-piperidinyl)ethyl)-3,4-dihydro-2H-pyrido(3,2-b)-1,4-oxazine 3HCl include:

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring with a pyrido-oxazine scaffold makes it a valuable compound for various research applications.

Properties

CAS No.

88810-09-7

Molecular Formula

C20H28Cl3N3O

Molecular Weight

432.8 g/mol

IUPAC Name

4-(1-phenyl-2-piperidin-1-ylethyl)-2,3-dihydropyrido[3,2-b][1,4]oxazine;trihydrochloride

InChI

InChI=1S/C20H25N3O.3ClH/c1-3-8-17(9-4-1)18(16-22-12-5-2-6-13-22)23-14-15-24-19-10-7-11-21-20(19)23;;;/h1,3-4,7-11,18H,2,5-6,12-16H2;3*1H

InChI Key

YLEKJTHQCJNTLV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC(C2=CC=CC=C2)N3CCOC4=C3N=CC=C4.Cl.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.